5-((4-methoxybenzyl)amino)-1,3,6-trimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione
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Overview
Description
5-((4-methoxybenzyl)amino)-1,3,6-trimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione is a synthetic organic compound belonging to the pyrido[2,3-d]pyrimidine family. This class of compounds is known for its diverse biological activities, including anti-inflammatory, antibacterial, and antiviral properties . The compound’s structure features a pyrido[2,3-d]pyrimidine core with various functional groups that contribute to its chemical reactivity and biological activity.
Mechanism of Action
Target of Action
The primary target of F2455-0080 is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a protein kinase that plays a crucial role in the regulation of the cell cycle, particularly the transition from the G1 phase to the S phase .
Mode of Action
F2455-0080 interacts with CDK2, inhibiting its activity . This inhibition disrupts the normal progression of the cell cycle, particularly the transition from the G1 phase to the S phase . The exact nature of this interaction and the resulting changes at the molecular level are still under investigation.
Biochemical Pathways
The inhibition of CDK2 by F2455-0080 affects the cell cycle regulation pathway . CDK2 is a key player in this pathway, and its inhibition can lead to cell cycle arrest, preventing cells from dividing and proliferating . This can have downstream effects on various cellular processes, including DNA replication and repair, apoptosis, and cellular senescence .
Result of Action
The inhibition of CDK2 by F2455-0080 leads to significant alterations in cell cycle progression . It can induce apoptosis within certain cell lines . This makes F2455-0080 a potential candidate for the treatment of diseases characterized by uncontrolled cell proliferation, such as cancer .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-((4-methoxybenzyl)amino)-1,3,6-trimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Pyrido[2,3-d]pyrimidine Core: This step often involves the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Methoxybenzyl Group: This can be achieved through nucleophilic substitution reactions where a methoxybenzyl halide reacts with an amine group on the pyrido[2,3-d]pyrimidine core.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scaling up the reactions using large-scale reactors with efficient mixing and temperature control.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxybenzyl group, leading to the formation of aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the pyrido[2,3-d]pyrimidine core or the methoxybenzyl group, potentially yielding amines or alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at positions where leaving groups are present.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products
Oxidation Products: Aldehydes, carboxylic acids.
Reduction Products: Amines, alcohols.
Substitution Products: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules
Biology
Biologically, 5-((4-methoxybenzyl)amino)-1,3,6-trimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione has been studied for its potential anti-inflammatory and antimicrobial properties . It can inhibit the activity of certain enzymes and proteins involved in inflammatory pathways.
Medicine
In medicine, this compound is being explored for its potential therapeutic applications. Its ability to modulate biological pathways makes it a candidate for drug development, particularly in the treatment of inflammatory diseases and infections.
Industry
Industrially, the compound can be used in the development of new materials with specific properties, such as polymers with enhanced stability or reactivity.
Comparison with Similar Compounds
Similar Compounds
Pyrido[2,3-d]pyrimidine Derivatives: These include compounds with similar core structures but different substituents, such as 5-amino-1,3,6-trimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione.
Pyrazolo[4,3-d]pyrimidines: These compounds have a similar heterocyclic structure but with a pyrazole ring fused to the pyrimidine core.
Uniqueness
5-((4-methoxybenzyl)amino)-1,3,6-trimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione is unique due to its specific functional groups, which confer distinct chemical reactivity and biological activity. The presence of the methoxybenzyl group, in particular, enhances its ability to interact with biological targets and modulate their activity .
Properties
IUPAC Name |
5-[(4-methoxyphenyl)methylamino]-1,3,6-trimethylpyrido[2,3-d]pyrimidine-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N4O3/c1-11-9-20-16-14(17(23)22(3)18(24)21(16)2)15(11)19-10-12-5-7-13(25-4)8-6-12/h5-9H,10H2,1-4H3,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AUJJLLGCTJOBBS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C2C(=C1NCC3=CC=C(C=C3)OC)C(=O)N(C(=O)N2C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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